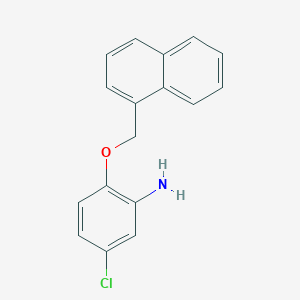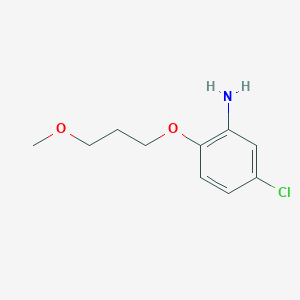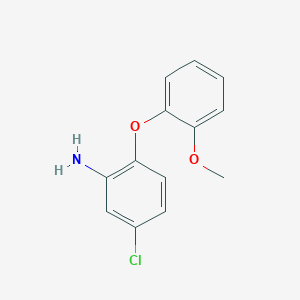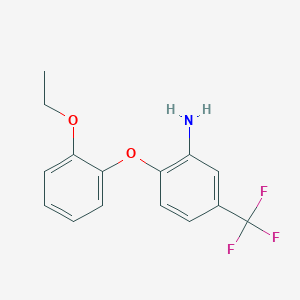
2-(4-Isopropylphenoxy)-5-(trifluoromethyl)aniline
Descripción general
Descripción
2-(4-Isopropylphenoxy)-5-(trifluoromethyl)aniline is a biochemical compound used for proteomics research . It has a molecular formula of C16H16F3NO and a molecular weight of 295.31 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C16H16F3NO . Unfortunately, the specific structural details or 3D conformation are not provided in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. We know its molecular formula is C16H16F3NO and its molecular weight is 295.31 . For a comprehensive analysis of its properties, more specific information such as its melting point, boiling point, and density would be needed.Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
2-(Azolyl)anilines, closely related to 2-(4-Isopropylphenoxy)-5-(trifluoromethyl)aniline, have been extensively studied for their effective roles as 1,5-nucleophiles in cyclocondensation reactions. These compounds have shown significant biological activities, making them of interest in medicinal chemistry (Antypenko et al., 2017). Additionally, the chemical fixation of CO2 with aniline derivatives represents a novel methodology in organic synthesis, highlighting the utility of these compounds in creating functionalized azole compounds, thus contributing to green chemistry and CO2 utilization (Vessally et al., 2017).
Environmental Impact and Degradation
Research has also focused on the degradation processes of related compounds such as nitisinone, demonstrating the stability of these compounds under various conditions and identifying degradation products. This information is crucial for understanding the environmental fate of these chemicals and their potential impact (Barchańska et al., 2019).
Potential Pharmaceutical Applications
While direct studies on this compound specifically were not identified, research on structurally related compounds has revealed various pharmacological potentials. For example, trifluoromethylpyrazoles have been recognized for their anti-inflammatory and antibacterial properties, suggesting that similar functionalities in related compounds might offer comparable therapeutic benefits (Kaur et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-propan-2-ylphenoxy)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c1-10(2)11-3-6-13(7-4-11)21-15-8-5-12(9-14(15)20)16(17,18)19/h3-10H,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCXKLKXXBMXET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B3171505.png)
![2-[(4-Chloro-1-naphthyl)oxy]-5-(trifluoromethyl)-phenylamine](/img/structure/B3171515.png)

![N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine](/img/structure/B3171524.png)
![2-[3-(Tert-butyl)phenoxy]-5-methylphenylamine](/img/structure/B3171535.png)
